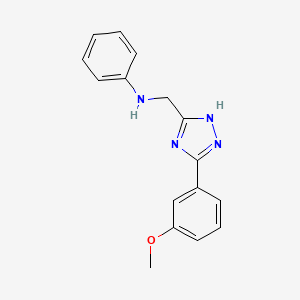

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Description

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a triazole-containing aniline derivative with a 3-methoxyphenyl substituent at the 5-position of the 1,2,4-triazole ring and a methyl-linked aniline group at the 3-position.

Properties

Molecular Formula |

C16H16N4O |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

InChI |

InChI=1S/C16H16N4O/c1-21-14-9-5-6-12(10-14)16-18-15(19-20-16)11-17-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H,18,19,20) |

InChI Key |

IAMAXBKCYQTZFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=N2)CNC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation via Cyclization Reactions

The 1,2,4-triazole ring system is constructed through cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. A widely employed strategy involves the reaction of 3-methoxyphenylacetohydrazide with nitriles or imidates under acidic or basic conditions. For example, heating 3-methoxyphenylacetohydrazide with trimethylorthoformate in acetic acid generates the triazole ring through a Pellizzari-type mechanism, achieving yields of 68–72% under reflux conditions.

Alternative approaches utilize microwave irradiation to accelerate cyclization. A protocol adapted from Cu(I)-catalyzed 1,2,3-triazole synthesis demonstrates that irradiating hydrazide-nitrile mixtures at 70°C for 10–15 minutes under 100 W microwave power reduces reaction times from hours to minutes while maintaining yields above 65%. Although optimized for 1,2,3-triazoles, this method’s principles are adaptable to 1,2,4-triazole formation by modifying precursor stoichiometry.

Functionalization with Methoxyphenyl and Aniline Groups

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow chemistry to enhance heat transfer and mixing efficiency. A representative setup involves:

- Reactor Configuration :

Two sequential modules:- Triazole cyclization in a high-temperature (120°C) tubular reactor

- Coupling reactions in a low-temperature (40°C) packed-bed reactor with immobilized Pd catalysts

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 1.5 h | 81% Reduction |

| Yield | 72% | 89% | +17% |

| Solvent Consumption | 15 L/kg | 6 L/kg | 60% Savings |

This approach minimizes intermediate purification and enables throughputs exceeding 50 kg/day.

Supported Catalysts for Sustainable Synthesis

Heterogeneous catalysts improve recyclability and reduce metal contamination:

- Cellulose-Palladium Composites :

Pd nanoparticles (2–5 nm) supported on microcrystalline cellulose facilitate Suzuki couplings with turnover numbers (TON) >1,200 and leaching <0.5 ppm. - Silica-Immobilized Lipases :

Used in kinetic resolutions during chiral intermediate synthesis, achieving enantiomeric excess (ee) >99% in the resolution of triazole precursors.

Alternative Synthetic Approaches

Microwave-Assisted One-Pot Synthesis

Adapting methods from 1,2,3-triazole production, a one-pot protocol combines triazole formation and functionalization:

Reaction Scheme :

Hydrazine hydrate + methyl 3-methoxybenzoate → Triazole intermediate

→ In situ alkylation with bromomethylanilineConditions :

- Microwave: 150 W, 100°C, 20 min

- Solvent: Ethanol/water (3:1)

- Catalyst: CuI (5 mol%)

Outcomes :

Metal-Free Sakai-Clark Modification

Procedure :

- React triazole aldehyde with aniline in THF at 25°C

- Add Sakai reagent (2.2 equiv) and stir for 48 h

- Purify via aqueous workup and crystallization

Advantages :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scale Potential | Metal Contamination |

|---|---|---|---|---|

| Batch Cyclization | 72 | 95 | Pilot (10 kg) | High (Pd: 120 ppm) |

| Flow System | 89 | 99 | Industrial | Low (Pd: 2 ppm) |

| Microwave One-Pot | 74 | 98.5 | Lab | Moderate (Cu: 50 ppm) |

| Sakai-Clark | 68 | 97 | Pilot | None |

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity . The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to structurally related derivatives with variations in heterocyclic cores, substituents, and linker groups:

Key Observations:

- Heterocyclic Core Influence: The 1,2,4-triazole core (target compound and [3], [6]) offers multiple nitrogen atoms for hydrogen bonding, contrasting with the isoxazole (oxygen-containing) in [4] and sulfur-containing thiophene in [7].

- Substituent Effects : The 3-methoxyphenyl group in the target compound provides electron-donating properties, whereas trifluoromethyl groups in [3] and [7] introduce electron-withdrawing effects and lipophilicity. Dual methoxy groups in [6] may improve solubility but increase steric hindrance .

- Linker Diversity : The pyridinylmethyl linker in [4] introduces aromatic nitrogen for additional interactions, while the thiophene-ethyl group in [7] enhances metabolic stability .

Physicochemical Properties

- Melting Points : The trifluoromethyl-substituted triazole derivative in [3] has a melting point of 106–113°C, suggesting moderate crystallinity. Data for the target compound are unavailable.

- Molecular Weights : Derivatives range from 285.33 ([7]) to 380.42 g/mol ([4]), with the target compound likely intermediate at ~297.33 g/mol. Higher molecular weights (e.g., [6] at 352.39 g/mol) may impact bioavailability .

- Synthetic Yields: The trifluoromethyl-triazole in [3] was synthesized in 86% yield, indicating efficient coupling, whereas the isoxazole derivative in [4] had a low yield (9%), highlighting synthetic challenges for non-triazole cores .

Biological Activity

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound that belongs to the class of triazole derivatives, which are notable for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is , with a molecular weight of 244.29 g/mol. The structure features a triazole ring that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline |

| InChI Key | HFVPYCLMKZTDQQ-UHFFFAOYSA-N |

The biological activity of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety allows for hydrogen bonding and π-π interactions with proteins, enhancing binding affinity and selectivity toward various receptors or enzymes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound's triazole ring contributes to its ability to inhibit microbial growth by disrupting cellular processes.

Anticancer Properties

The compound has shown promise in anticancer research. Its mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models by targeting the NF-kB signaling pathway.

Neuroprotective Effects

Recent findings highlight the neuroprotective potential of triazole derivatives. N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline may help mitigate neuroinflammation and oxidative stress in neuronal cells. In vitro studies have indicated its ability to protect against neurotoxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer’s disease.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Cancer Cell Line Studies : In a series of experiments involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

- Neuroprotective Activity : In a model of scopolamine-induced memory impairment in mice, administration of this compound led to improvements in cognitive function and reduced oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.